molecular formula C22H16BrN3O5S B11597022 4-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2-bromo-6-methoxyphenyl acetate

4-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-2-bromo-6-methoxyphenyl acetate

Cat. No.: B11597022
M. Wt: 514.3 g/mol
InChI Key: XXAZKOHRPKUIOX-WQRHYEAKSA-N
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Description

4-{[(2Z)-6-BENZYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-2-BROMO-6-METHOXYPHENYL ACETATE is a complex organic compound that belongs to the class of thiazolo-triazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z)-6-BENZYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-2-BROMO-6-METHOXYPHENYL ACETATE typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, thiazole, and triazine precursors. The reaction conditions may involve the use of various catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-{[(2Z)-6-BENZYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-2-BROMO-6-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-{[(2Z)-6-BENZYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-2-BROMO-6-METHOXYPHENYL ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2Z)-6-BENZYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-2-BROMO-6-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C22H16BrN3O5S

Molecular Weight

514.3 g/mol

IUPAC Name

[4-[(Z)-(6-benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]-2-bromo-6-methoxyphenyl] acetate

InChI

InChI=1S/C22H16BrN3O5S/c1-12(27)31-19-15(23)8-14(10-17(19)30-2)11-18-21(29)26-22(32-18)24-20(28)16(25-26)9-13-6-4-3-5-7-13/h3-8,10-11H,9H2,1-2H3/b18-11-

InChI Key

XXAZKOHRPKUIOX-WQRHYEAKSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC

Origin of Product

United States

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